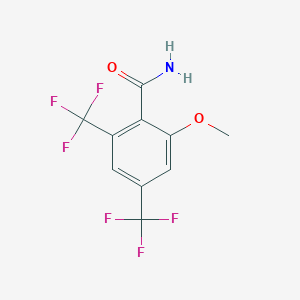

2-Methoxy-4,6-bis(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methoxy-4,6-bis(trifluoromethyl)benzamide (also known as MTB) is a small molecule that has been widely studied in the scientific community. It is a compound with a wide range of applications in research, ranging from its use in laboratory experiments to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

- A study explored the synthesis of Z-unsaturated N-methoxy-N-methylamides using a bis(trifluoroethyl)phosphonate, demonstrating a method for producing amides from aldehydes with good yields (Fortin, Dupont, & Deslongchamps, 2002).

- Another investigation detailed the synthesis and antimicrobial activity of 2-substituted derivatives of pyrimido[2,1-b][1,3]benzothiazole and pyrazolo[3′,4′:4,5]pyrimido[2,1-b][1,3]benzothiazole compounds, showcasing the potential of these derivatives in creating new antimicrobial agents (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Material Science

- Research on new sulfonated thin-film composite nanofiltration membranes for dye treatment demonstrated the importance of introducing sulfonated aromatic diamine monomers to improve water flux without compromising dye rejection, highlighting the role of chemical modification in membrane performance (Liu et al., 2012).

- A study on the synthesis of ferrocene-terminated hyperbranched polyimide for memory devices revealed the potential of incorporating metal complexes into polymeric materials to enhance their electrical properties and stability, indicating a promising approach for developing advanced memory devices (Tan et al., 2017).

Biological Studies

- An experimental and computational study on N-arylbenzamides as antioxidants demonstrated that certain derivatives exhibit improved antioxidative properties compared to standard molecules, suggesting a new avenue for the development of antioxidant agents (Perin et al., 2018).

- The identification of new small-molecule inducers of estrogen-related receptor α (ERRα) degradation based on the proteolysis targeting chimera (PROTAC) concept presented a novel approach to modulate ERRα levels, offering a potential strategy for therapeutic intervention in diseases regulated by ERRα (Peng et al., 2019).

Mecanismo De Acción

Target of Action

Compounds with trifluoromethyl groups have been associated with thecalcitonin gene-related peptide (CGRP) receptor , which plays a significant role in pain transmission .

Mode of Action

It’s known that trifluoromethyl compounds can act asantagonists to the CGRP receptor, potentially inhibiting the transmission of pain signals .

Biochemical Pathways

The inhibition of the cgrp receptor can affect pain signaling pathways .

Pharmacokinetics

The trifluoromethyl group is known to influence thelipophilicity of compounds, which can impact their bioavailability .

Result of Action

The potential inhibition of the cgrp receptor could result in thereduction of pain signals .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Methoxy-4,6-bis(trifluoromethyl)benzamide. The electronegativity , size, electrostatic interactions, and lipophilicity of the trifluoromethyl group are recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds .

Propiedades

IUPAC Name |

2-methoxy-4,6-bis(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F6NO2/c1-19-6-3-4(9(11,12)13)2-5(10(14,15)16)7(6)8(17)18/h2-3H,1H3,(H2,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYULHHERVJIOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)N)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F6NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4,6-bis(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.